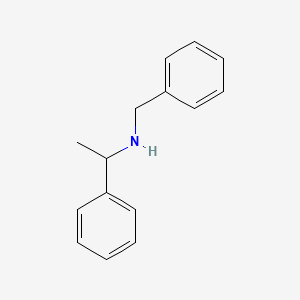

N-Benzyl-1-phenylethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZHMSJNPCYUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334015, DTXSID30864778 | |

| Record name | N-Benzyl-1-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3193-62-2 | |

| Record name | N-Benzyl-1-phenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003193622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-1-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(1-phenylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-1-PHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY6H262FHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Z Guide to N-Benzyl-1-phenylethanamine Synthesis: Mechanism & Protocol

Abstract

N-Benzyl-1-phenylethanamine is a significant secondary amine utilized as a building block in the synthesis of various pharmaceutical compounds and organic molecules. This technical guide provides an in-depth exploration of its primary synthesis mechanism, reductive amination, targeting researchers, scientists, and professionals in drug development. We will dissect the core chemical transformations, from imine formation to final reduction, explain the causality behind methodological choices, and provide a validated, step-by-step experimental protocol. Alternative synthetic routes are also discussed to offer a comprehensive overview. The guide is grounded in authoritative references and includes detailed visualizations to clarify complex mechanisms and workflows.

Introduction: Significance of this compound

This compound, a chiral secondary amine, serves as a crucial intermediate in organic synthesis. Its structure, featuring two aromatic rings and a chiral center, makes it a valuable precursor for pharmacologically active molecules. The ability to synthesize this compound efficiently and with high purity is paramount. The most prevalent and robust method for its synthesis is the reductive amination of 1-phenylethanamine with benzaldehyde.[1] This one-pot process is favored for its operational simplicity and high yields.[2]

Core Synthesis Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate.[3] The overall process for synthesizing this compound involves the condensation of benzaldehyde (an aldehyde) and 1-phenylethanamine (a primary amine) to form an imine, which is subsequently reduced to the target secondary amine.[2][3]

The entire workflow can be visualized as a two-stage process occurring sequentially in the same reaction vessel.

Caption: Overall workflow for the one-pot reductive amination synthesis.

Mechanistic Deep Dive: Imine Formation (Schiff Base)

The first stage is the acid-catalyzed formation of an imine (also known as a Schiff base) from the aldehyde and primary amine.[4][5][6] This is a reversible condensation reaction where a molecule of water is eliminated.[3][7]

The mechanism proceeds through several distinct steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 1-phenylethanamine attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a hemiaminal or carbinolamine.

-

Protonation of Hydroxyl: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated by a catalytic amount of acid, converting it into a good leaving group (H₂O).[4][6]

-

Elimination of Water: The lone pair on the nitrogen pushes down to form a C=N double bond, expelling a molecule of water.

-

Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the neutral imine and regenerating the acid catalyst.

The pH must be carefully controlled; it is typically optimal around 4-5.[6] If the solution is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic. If it is too basic, the hydroxyl group of the hemiaminal will not be sufficiently protonated to be eliminated as water.[6]

Caption: The acid-catalyzed mechanism for the formation of an imine.

Mechanistic Deep Dive: Imine Reduction

Once the imine is formed, it is reduced in situ to the final secondary amine. This is achieved by introducing a suitable reducing agent. Several agents are effective, with the choice depending on factors like cost, safety, and selectivity.

Common Reducing Agents:

-

Sodium Borohydride (NaBH₄): A cost-effective, versatile, and common reagent. It is strong enough to reduce the imine C=N bond as well as the starting aldehyde's C=O bond, so it is typically added after the imine has had time to form.[3][8]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent than NaBH₄.[3] It is less reactive towards aldehydes and ketones, allowing for a true one-pot reaction where all components can be mixed from the start. It is particularly effective for reductive aminations.

-

Catalytic Hydrogenation (H₂/Pd-C): A very clean and efficient method that produces high yields.[3][9] However, it requires specialized equipment to handle hydrogen gas under pressure.

The mechanism with sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the imine (or more accurately, the protonated iminium ion, which is the more reactive species).[10] The resulting nitrogen anion is then protonated by the solvent (e.g., methanol) to yield the final amine.[10]

Caption: Hydride reduction of the imine intermediate to the amine.

Validated Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound via reductive amination using sodium borohydride.[8][11]

Materials:

-

1-Phenylethanamine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Imine Formation: To a round-bottom flask containing anhydrous methanol, add 1-phenylethanamine (1.0 equivalent).

-

Add benzaldehyde (1.0 equivalent) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.[8] The progress can be monitored by TLC.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 10 °C.[8] Caution: Hydrogen gas is evolved.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.[8]

-

Work-up & Isolation: a. Quench the reaction by the slow and careful addition of water. b. Remove the methanol solvent under reduced pressure using a rotary evaporator.[8] c. Extract the remaining aqueous residue with dichloromethane (3x). d. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.[8] This removes any unreacted aldehyde and other acidic/basic impurities.[1] e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

-

Purification: If necessary, the crude oil can be purified by column chromatography on silica gel to obtain high-purity this compound.[1][8]

Quantitative Data Summary

The choice of reagents and conditions can significantly impact the reaction outcome. Below is a comparative summary based on typical procedures.

| Parameter | Method A: NaBH₄ in Methanol | Method B: H₂/Pd-C in Toluene/Methanol |

| Reactants | Benzaldehyde, 1-Phenylethanamine | Benzaldehyde, 1-Phenylethanamine |

| Imine Formation | Stir in MeOH for 1-3h at RT | Reflux in toluene with Dean-Stark trap |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) with Pd/C catalyst |

| Reaction Time | 12-18 hours | 2-4 hours |

| Typical Yield | 85-95% | >90% |

| Key Advantages | Operationally simple, common reagents | High yield, clean reaction, atomic economy |

| Considerations | Requires careful, portion-wise addition of NaBH₄ | Requires specialized hydrogenation equipment |

| Reference | [8][11] | [9] |

Alternative Synthesis Route: N-Alkylation

An alternative, though often less efficient, method for synthesizing this compound is the direct N-alkylation of 1-phenylethanamine with a benzyl halide (e.g., benzyl bromide).[12]

This reaction is a nucleophilic substitution where the amine attacks the benzyl halide, displacing the halide ion. However, this method is notoriously difficult to control. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a significant side reaction of over-alkylation, which produces the tertiary amine.[1][12] For this reason, reductive amination is generally the superior and more selective method.[1]

Conclusion

The synthesis of this compound is most effectively achieved through reductive amination. This method, characterized by the initial formation of an imine followed by an in situ reduction, offers high yields, operational simplicity, and good control over the final product. While sodium borohydride remains a workhorse for this transformation due to its accessibility, other reagents like sodium triacetoxyborohydride or catalytic hydrogenation offer distinct advantages in selectivity and efficiency. A thorough understanding of the underlying mechanisms of both imine formation and reduction is critical for optimizing reaction conditions and achieving high-purity products essential for research and drug development.

References

- Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry. (2017). YouTube.

- Can Sodium borohydride NaBH4 reduce imine. (2024). Vedantu.

- An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-1-phenylethylamine.Benchchem.

- Detailed reaction mechanism for imine formation from an aldehyde and a primary amine.

- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.

- Formation of Imines and Enamines.Chemistry Steps.

- Reductive amin

- Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine.Benchchem.

- (R)-(+)-N-Benzyl-1-phenylethylamine synthesis.chemicalbook.

- Imine formation. (2022). Lumen Learning - Organic Chemistry II.

- Application Notes and Protocols for the Reductive Amin

- Process for the preparation of N-benzylamines.

- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.DergiPark.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 10. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 11. (R)-(+)-N-Benzyl-1-phenylethylamine synthesis - chemicalbook [chemicalbook.com]

- 12. dergipark.org.tr [dergipark.org.tr]

physicochemical properties of N-Benzyl-1-phenylethanamine

An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-1-phenylethanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the , a chiral amine of significant interest in pharmaceutical development and asymmetric synthesis. We will delve into its molecular identity, core physical and chemical characteristics, and the analytical methodologies essential for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Introduction and Strategic Importance

This compound is a secondary amine featuring a chiral center at the carbon adjacent to the nitrogen atom. This chirality means it exists as two non-superimposable mirror images, or enantiomers: (R)-(+)-N-Benzyl-1-phenylethanamine and (S)-(-)-N-Benzyl-1-phenylethanamine. In the pharmaceutical and fine chemical industries, the ability to work with a single enantiomer is often critical, as different enantiomers can exhibit vastly different biological activities and toxicological profiles.[1]

This compound serves as a crucial chiral auxiliary and a building block in the synthesis of more complex, enantiomerically pure molecules.[1] Its utility stems from its structural features: two phenyl rings providing steric bulk and potential for π-π stacking interactions, and a secondary amine group that is a key site for chemical reactions. Understanding its physicochemical properties is not merely an academic exercise; it is fundamental to designing robust synthetic routes, developing stable formulations, and ensuring analytical methods are fit for purpose.

Molecular and Chemical Identity

Precise identification is the foundation of all chemical research. This compound is systematically named, and its different forms are assigned unique identifiers.

-

IUPAC Name: this compound[2]

-

Synonyms: N-Benzyl-α-methylbenzylamine, Benzyl(1-phenylethyl)amine[3]

-

Molecular Formula: C₁₅H₁₇N[2]

-

Molecular Weight: 211.30 g/mol [4]

The table below summarizes the key identifiers for the racemic mixture and its constituent enantiomers.

| Identifier | Racemic this compound | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer |

| CAS Number | 3193-62-2[2] | 38235-77-7[3] | 17480-69-2[4] |

| IUPAC Name | This compound | (1R)-N-benzyl-1-phenylethanamine[5] | (1S)-N-benzyl-1-phenylethanamine[4] |

| SMILES | CC(C1=CC=CC=C1)NCC2=CC=CC=C2[2] | CNCC2=CC=CC=C2[5] | CNCC2=CC=CC=C2[4] |

| InChIKey | ZYZHMSJNPCYUTB-UHFFFAOYSA-N[2] | ZYZHMSJNPCYUTB-CYBMUJFWSA-N[5] | ZYZHMSJNPCYUTB-ZDUSSCGKSA-N[4] |

Core Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in various environments and are critical for handling, reaction setup, and formulation. This compound is typically a colorless to pale yellow liquid at room temperature.[1]

| Property | Value (for (R)-(+)-Enantiomer) | Significance in Research & Development |

| Appearance | Colorless to pale yellow liquid | Provides a first-pass quality check; deviations may indicate impurities or degradation. |

| Boiling Point | 171 °C @ 15 mm Hg[3][6] | Essential for purification by vacuum distillation and for defining safe operating temperatures. |

| Density | 1.01 g/mL at 25 °C[1][3] | Required for accurate volume-to-mass conversions in reaction stoichiometry and formulation. |

| Refractive Index (n20/D) | 1.563 - 1.565[3] | A rapid, non-destructive method for identity and purity verification. |

| Optical Rotation ([α]20/D) | +38.0° to +42.0° (neat) | Confirms the identity and enantiomeric purity of the chiral compound. The (S)-enantiomer has a value of -38.0° to -41.0°. |

| pKa (Predicted) | 8.79 ± 0.19[7][8] | Indicates the basicity of the amine. Crucial for understanding its behavior in acidic/basic media, salt formation, and predicting its charge state at physiological pH. |

| Solubility (Qualitative) | Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly)[8] | Informs choice of solvents for reactions, purification (crystallization, chromatography), and formulation. |

| Flash Point | >110 °C (>230 °F)[3] | A key safety parameter for assessing fire and explosion hazards during storage and handling. |

Causality Insight: The high boiling point is a direct consequence of the molecule's relatively high molecular weight and the intermolecular forces, including van der Waals forces between the large phenyl rings. Its liquid state at room temperature, despite the high molecular weight, is due to the non-planar, asymmetric structure which hinders efficient crystal lattice packing.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 7.2-7.4 ppm range), the methine proton (CH), the methylene protons (CH₂), and the methyl protons (CH₃). The integration of these signals confirms the proton count in each environment, while their splitting patterns reveal neighboring protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. One would expect distinct signals for the methyl carbon, methine carbon, methylene carbon, and the various aromatic carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorptions: A key feature is the N-H stretch for the secondary amine, which typically appears as a moderate peak in the 3300-3500 cm⁻¹ region. Strong absorptions corresponding to C-H stretches from the aromatic rings (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹) will be prominent. C=C stretching vibrations from the aromatic rings will appear in the 1450-1600 cm⁻¹ region.[2][3]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Mass: The monoisotopic mass is 211.136 Da.[2][4] In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 212.14 would be observed.

-

Fragmentation: Under electron ionization (EI), a common fragmentation pathway involves cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable tropylium ion (m/z 91) from the benzyl group and a fragment at m/z 105 from the phenylethyl moiety.[2]

Analytical Workflow for Identity and Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive analysis of a synthesized batch of this compound.

Caption: A typical analytical workflow for quality control.

Key Experimental Methodologies

The trustworthiness of data relies on robust and validated experimental protocols. Below are step-by-step methodologies for determining key properties.

Protocol 1: Determination of Optical Rotation via Polarimetry

This experiment is non-negotiable for chiral molecules as it confirms stereochemical identity. It measures the extent to which a substance rotates the plane of polarized light.

-

Principle: Enantiomers rotate plane-polarized light in equal but opposite directions. The magnitude and sign of this rotation are characteristic of the compound.

Caption: Workflow for measuring optical rotation.

Step-by-Step Protocol:

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 15-20 minutes for stable readings.

-

Calibration: Calibrate the instrument with an empty (air-filled) cell or a cell filled with the solvent blank to a reading of zero.

-

Sample Preparation: As this compound is a liquid, it is often measured "neat" (without solvent).

-

Cell Loading: Carefully fill a 1 dm (10 cm) polarimeter cell with the neat this compound liquid. Ensure there are no air bubbles in the light path.

-

Measurement: Place the cell in the sample compartment and close the lid. Record the observed optical rotation (α). Take at least three independent readings and average them.

-

Calculation (for neat liquid): The specific rotation [α] is calculated using the formula: [α] = α / (l * d) where α is the observed rotation, l is the path length in decimeters (dm), and d is the density of the liquid in g/mL.

-

Reporting: Report the specific rotation along with the temperature and the wavelength of light used (e.g., [α]²⁰D = +39.5° (neat)).

Protocol 2: Purity Assessment by Gas Chromatography (GC)

GC is an ideal technique for assessing the purity of volatile and thermally stable compounds like this compound.

-

Principle: The sample is vaporized and travels through a capillary column coated with a stationary phase. Compounds separate based on their boiling points and interactions with the stationary phase, eluting at different times (retention times). A Flame Ionization Detector (FID) is commonly used for detection.

Step-by-Step Protocol:

-

Instrument Setup:

-

Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Temperatures: Injector at 250°C, Detector (FID) at 280°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. (This program should be optimized).

-

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet using a split injection mode (e.g., split ratio 50:1) to avoid column overloading.

-

Data Acquisition: Start the data acquisition as the sample is injected. The run will proceed according to the oven temperature program.

-

Analysis:

-

The main peak in the resulting chromatogram corresponds to this compound.

-

Identify any smaller peaks as impurities.

-

Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Self-Validation Check: The method's suitability is confirmed by observing a sharp, symmetrical peak for the main component, good resolution from any impurity peaks, and a stable baseline.

-

Synthesis Overview: Reductive Amination

A common and efficient method for synthesizing this compound is the reductive amination of 1-phenylethylamine with benzaldehyde.[3] This context is important for understanding potential side products and starting material impurities that may need to be removed during purification.

-

Mechanism: The reaction proceeds in two main stages. First, the primary amine (1-phenylethylamine) reacts with the aldehyde (benzaldehyde) to form a Schiff base (an imine) intermediate, with the elimination of water. Second, this imine is reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride, to yield the final secondary amine product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. (S)-(-)-N-Benzyl-1-phenylethylamine | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-Benzylphenethylamine | C15H17N | CID 1268086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(+)-N-Benzyl-1-phenylethylamine | 38235-77-7 [chemicalbook.com]

- 7. (R)-(+)-N-Benzyl-1-phenylethylamine|lookchem [lookchem.com]

- 8. (R)-(+)-N-Benzyl-1-phenylethylamine CAS#: 38235-77-7 [amp.chemicalbook.com]

A Comprehensive Spectroscopic Guide to N-Benzyl-1-phenylethanamine

Introduction

N-Benzyl-1-phenylethanamine is a chiral secondary amine with significant applications in organic synthesis, particularly as a chiral auxiliary and in the preparation of pharmaceutically relevant molecules.[1] Its structure, featuring a stereocenter and two phenyl rings, gives rise to a rich and informative spectroscopic profile. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causal relationships between molecular structure and spectral features, grounded in established scientific principles and supported by authoritative references.

The molecular structure of this compound, with the IUPAC name this compound, is presented below.[1] The presence of a chiral center at the ethylamine benzylic carbon is a key feature influencing its spectroscopic properties.

Caption: A typical experimental workflow for NMR analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, aliphatic, and amine regions. The presence of a chiral center renders the two benzylic protons of the N-benzyl group diastereotopic, a key feature of the spectrum. [2] Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic C-H | Protons on both phenyl rings resonate in this region. |

| ~ 3.80 | Quartet | 1H | CH (CH₃)Ph | Methine proton coupled to the adjacent methyl protons. |

| ~ 3.65 and ~ 3.55 | Doublet of Doublets (or two Doublets) | 2H | N-CH₂ -Ph | Diastereotopic methylene protons due to the adjacent chiral center. They are chemically non-equivalent and couple with each other. [3] |

| ~ 2.10 | Singlet (broad) | 1H | N-H | The N-H proton signal is often broad and its chemical shift is concentration-dependent. It typically does not show coupling. [4] |

| ~ 1.35 | Doublet | 3H | CH₃ | Methyl protons coupled to the adjacent methine proton. |

Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary slightly based on experimental conditions. [5][6]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 | Quaternary C (ipso-C of phenylethyl) | Aromatic carbon attached to the ethylamine group. |

| ~ 140 | Quaternary C (ipso-C of benzyl) | Aromatic carbon attached to the methylene group. |

| ~ 128.5 | Aromatic C-H | Aromatic carbons of both rings. |

| ~ 128.2 | Aromatic C-H | Aromatic carbons of both rings. |

| ~ 127.0 | Aromatic C-H | Aromatic carbons of both rings. |

| ~ 126.8 | Aromatic C-H | Aromatic carbons of both rings. |

| ~ 58.5 | C H(CH₃)Ph | Methine carbon attached to the nitrogen and a phenyl group. |

| ~ 54.0 | N-C H₂-Ph | Methylene carbon attached to the nitrogen and a phenyl group. |

| ~ 24.0 | C H₃ | Methyl carbon. |

Note: Predicted chemical shifts are based on typical values and data from similar compounds. [5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Experimental Protocol: FTIR Data Acquisition

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat sample techniques are most appropriate. [7][8]

-

Instrument Preparation: Ensure the ATR crystal or salt plates (if using the neat method) are clean. A background spectrum of the empty accessory should be collected.

-

Sample Application:

-

ATR: Place a small drop of the liquid amine directly onto the ATR crystal.

-

Neat: Place a drop of the liquid between two KBr or NaCl plates to create a thin film. [9]3. Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. [10]

-

IR Spectral Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the N-H, C-H, and C-N bonds, as well as the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~ 3300 - 3500 | Weak to Medium | N-H stretch | Secondary amines show a single, relatively sharp peak in this region. [11][12] |

| ~ 3020 - 3080 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a phenyl ring. |

| ~ 2850 - 2970 | Medium | Aliphatic C-H stretch | Stretching vibrations of the methyl, methine, and methylene C-H bonds. |

| ~ 1600, ~1495, ~1450 | Medium to Strong | C=C aromatic ring stretch | These absorptions are characteristic of the phenyl rings. |

| ~ 1020 - 1250 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen bond. [13] |

| ~ 690 - 770 | Strong | C-H out-of-plane bend | Bending vibrations of the aromatic C-H bonds, indicative of monosubstituted benzene rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile amines like this compound. [14]

-

Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate. [14]2. GC Parameters:

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is appropriate.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

-

Oven Program: A temperature ramp (e.g., starting at 100°C and ramping to 280°C) is used to ensure good separation and peak shape.

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern. [14] * Mass Range: Scan a mass range that includes the molecular ion (e.g., m/z 50-300).

-

Mass Spectral Interpretation

The mass spectrum is interpreted based on the molecular ion peak and the characteristic fragment ions.

-

Molecular Ion (M⁺·): this compound has a molecular formula of C₁₅H₁₇N and a molecular weight of 211.30 g/mol . [1]According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at m/z 211 . [1]

-

Key Fragmentation Pathways: The fragmentation of benzylamines under EI is often dominated by cleavage at the bonds alpha to the nitrogen atom, leading to the formation of stable carbocations. [15][16]

-

Formation of the Benzyl Cation (m/z 91): Cleavage of the C-N bond of the benzyl group is a highly favorable pathway, leading to the very stable benzyl cation or tropylium ion. This is often the base peak in the spectrum. [17] * Formation of the C₈H₁₀N⁺ Ion (m/z 120): Alpha-cleavage of the methyl group from the phenylethyl moiety results in a stable iminium ion.

-

Formation of the C₉H₁₂N⁺ Ion (m/z 134): Loss of a phenyl radical from the molecular ion.

-

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. ¹H NMR spectroscopy reveals the diastereotopic nature of the benzylic protons, a direct consequence of the molecule's chirality. ¹³C NMR confirms the carbon framework, while IR spectroscopy identifies the key functional groups, notably the secondary amine N-H bond. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns dominated by the formation of stable benzylic and iminium cations. This comprehensive guide, integrating experimental protocols with detailed spectral interpretation, serves as a valuable resource for scientists and researchers working with this important chiral amine.

References

- MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), m1561. [Link]

- PubChem. (n.d.). N-benzyl-1-phenylethylamine.

- Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. (n.d.). [Link]

- JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]

- PubMed. (2007). Fragmentation mechanisms of protonated benzylamines.

- SINTEF Blog. (2025). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. [Link]

- ResearchGate. (2025). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. [Link]

- Organomation. (n.d.).

- Drawell. (2025).

- Iowa State University. (n.d.). NMR Sample Preparation.

- ResearchGate. (n.d.). Scheme 2.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]

- Sample prepar

- PubMed. (2023).

- ResearchGate. (n.d.). Diastereotopic protons in benzyl methylene of the DQZ. [Link]

- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

- Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link]

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

- ResearchGate. (2025). Vibrational (FT-Raman and FTIR)

- CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

- National Institute of Standards and Technology. (n.d.). Benzylamine. In NIST Chemistry WebBook. [Link]

- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

Sources

- 1. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (R)-(+)-N-Benzyl-1-phenylethanamine

This guide provides an in-depth technical overview of (R)-(+)-N-Benzyl-1-phenylethanamine (CAS No. 38235-77-7), a pivotal chiral amine in the field of organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, and multifaceted applications in asymmetric synthesis, moving beyond a simple recitation of facts to explore the underlying principles that govern its efficacy.

Chemical Identity and Physicochemical Properties

(R)-(+)-N-Benzyl-1-phenylethanamine is a chiral secondary amine that has become an invaluable tool for introducing stereoselectivity in chemical reactions. Its rigid structure, conferred by the two phenyl groups, creates a well-defined chiral environment, essential for its role as a chiral auxiliary and resolving agent.

| Property | Value | Reference |

| CAS Number | 38235-77-7 | [1][2] |

| Molecular Formula | C₁₅H₁₇N | [1][2] |

| Molecular Weight | 211.31 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.01 g/mL at 25 °C | |

| Boiling Point | 171 °C at 15 mmHg | |

| Optical Rotation | [α]20/D +38° (neat) | |

| Refractive Index | n20/D 1.564 |

Synthesis: A Tale of Two Reductions

The synthesis of (R)-(+)-N-Benzyl-1-phenylethanamine is most commonly achieved through the reductive amination of (R)-(+)-1-phenylethanamine with benzaldehyde. This transformation can be accomplished via two primary methodologies: chemical reduction using a hydride reagent or catalytic hydrogenation.

Laboratory-Scale Synthesis via Chemical Reduction

A widely employed laboratory-scale synthesis involves the formation of an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium borohydride.[3] The use of the enantiomerically pure (R)-amine as a starting material ensures the retention of stereochemistry, yielding the desired (R)-enantiomer of the product.

Experimental Protocol:

-

Imine Formation: To a solution of (R)-(+)-1-phenylethanamine (1.0 eq) in a suitable solvent such as toluene or methanol, add benzaldehyde (1.05 eq).

-

Reaction Monitoring: The reaction mixture is typically heated to reflux to facilitate the formation of the imine, with the removal of water via a Dean-Stark trap if a non-protic solvent is used.

-

Reduction: After cooling the reaction mixture, the reducing agent, sodium borohydride (1.1 eq), is added portion-wise at a controlled temperature (e.g., 0 °C).

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved through distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a preferred reagent for this reduction due to its mild nature and selectivity for the imine functional group over the aromatic rings.

-

Temperature Control: The portion-wise addition of the hydride reagent at a reduced temperature is crucial for controlling the exothermicity of the reaction and preventing potential side reactions.

Logical Workflow for Laboratory Synthesis:

Caption: Laboratory synthesis of (R)-(+)-N-Benzyl-1-phenylethanamine.

Industrial-Scale Synthesis via Catalytic Hydrogenation

For larger-scale production, catalytic hydrogenation presents a more atom-economical and environmentally benign alternative. This method also proceeds via an imine intermediate, which is then hydrogenated over a noble metal catalyst.

Experimental Protocol:

-

Imine Formation: In a suitable reactor, (R)-(+)-1-phenylethylamine is reacted with benzaldehyde in a solvent like methanol.

-

Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the reaction mixture.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred until the theoretical amount of hydrogen is consumed.

-

Catalyst Removal and Product Isolation: The catalyst is removed by filtration, and the product is isolated after solvent removal.

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium on carbon is a highly efficient and recyclable catalyst for the hydrogenation of imines, making it a cost-effective choice for industrial applications.

-

Solvent Choice: Methanol is an excellent solvent for both the starting materials and the imine intermediate, facilitating a homogeneous reaction environment.

Applications in Asymmetric Synthesis

The utility of (R)-(+)-N-Benzyl-1-phenylethanamine stems from its ability to induce chirality in prochiral substrates. This is achieved through its application as both a chiral resolving agent and a chiral auxiliary.

Chiral Resolving Agent

As a chiral base, (R)-(+)-N-Benzyl-1-phenylethanamine can be used to resolve racemic mixtures of acidic compounds. The principle lies in the formation of diastereomeric salts with different physical properties, most notably, solubility.

Mechanism of Chiral Resolution:

The reaction of a racemic acid (e.g., (±)-4-chloromandelic acid) with the enantiomerically pure amine leads to the formation of a pair of diastereomeric salts: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine]. Due to their different three-dimensional structures, these diastereomers exhibit distinct solubilities in a given solvent system, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, and subsequent acidification liberates the enantiomerically enriched acid. The enhanced π-π stacking interactions provided by the additional benzyl group, when compared to its parent compound 1-phenylethylamine, can lead to more efficient chiral discrimination and improved resolution.

Experimental Protocol for the Resolution of 4-Chloromandelic Acid:

-

Salt Formation: A solution of racemic 4-chloromandelic acid in a suitable solvent (e.g., ethanol) is treated with one equivalent of (R)-(+)-N-Benzyl-1-phenylethanamine.

-

Crystallization: The mixture is allowed to crystallize, often with controlled cooling, to precipitate the less soluble diastereomeric salt.

-

Isolation: The crystalline salt is isolated by filtration.

-

Liberation of the Enantiopure Acid: The isolated salt is treated with an acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched 4-chloromandelic acid, which can then be extracted.

Logical Workflow for Chiral Resolution:

Caption: Chiral resolution using (R)-(+)-N-Benzyl-1-phenylethanamine.

Chiral Auxiliary

In its role as a chiral auxiliary, (R)-(+)-N-Benzyl-1-phenylethanamine is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The steric bulk of the auxiliary effectively blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thereby creating a new stereocenter with a high degree of stereoselectivity.[4]

Mechanism of Action as a Chiral Auxiliary:

-

Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.

-

Diastereoselective Reaction: The resulting chiral molecule undergoes a diastereoselective reaction, where the chiral auxiliary directs the approach of the reagent.

-

Cleavage: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound. The auxiliary can often be recovered and reused.[5]

Application Example: Synthesis of Pharmaceutical Intermediates:

(R)-(+)-N-Benzyl-1-phenylethanamine has been employed in the synthesis of intermediates for various pharmaceuticals. For instance, it can be used to prepare tert-Butyl (3S)-3-{benzyl[(1R)-1-phenylethyl]amino}-3-(6-methoxypyridin-3-yl)propanoate, a key intermediate in the synthesis of an αvβ3 integrin antagonist.

Spectroscopic Characterization

The identity and purity of (R)-(+)-N-Benzyl-1-phenylethanamine are confirmed through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR | Spectra available, showing characteristic signals for the aromatic and aliphatic protons. | [6][7] |

| ¹³C NMR | Spectra available, confirming the carbon framework of the molecule. | [6][8][9] |

| IR Spectroscopy | Spectra available, showing characteristic absorptions for N-H and C-H bonds. | [6] |

| Mass Spectrometry | Mass spectra available, with a molecular ion peak corresponding to the molecular weight of the compound. | [6] |

Note: For detailed spectral data, please refer to the cited references in the reference list.

Safety and Handling

(R)-(+)-N-Benzyl-1-phenylethanamine is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May be harmful if swallowed and causes skin and eye irritation.[6]

-

Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(R)-(+)-N-Benzyl-1-phenylethanamine stands as a testament to the power of chiral molecules in modern organic synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, mechanisms of action, and proper handling is paramount for its effective and safe utilization in the laboratory.

References

- PubChem. N-benzyl-1-phenylethylamine. [Link]

- PubChem. (S)-(-)-N-Benzyl-1-phenylethylamine. [Link]

- MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

- SpectraBase. (R)-(+)-N-Benzyl-1-phenylethylamine. [Link]

- ResearchGate. (PDF) (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

- SpectraBase. (R)-(+)-N-Benzyl-1-phenylethylamine - Optional[13C NMR] - Spectrum. [Link]

- LookChem. (R)-(+)-N-Benzyl-1-phenylethylamine. [Link]

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Arran Chemical Company. (R)-(+)-N-Benzyl-1-phenylethylamine | CAS 38235-77-7. [Link]

- NIST WebBook. alpha.-Methylbenzylamine. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. (R)-(+)-N-Benzyl-1-phenylethylamine synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. キラル補助剤 [sigmaaldrich.com]

- 6. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(+)-N-Benzyl-1-phenylethylamine(38235-77-7) 1H NMR [m.chemicalbook.com]

- 8. (R)-(+)-N-Benzyl-1-phenylethylamine(38235-77-7) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

(S)-(-)-N-Benzyl-1-phenylethanamine structural formula

An In-Depth Technical Guide to (S)-(-)-N-Benzyl-1-phenylethanamine

Abstract

(S)-(-)-N-Benzyl-1-phenylethanamine, a chiral secondary amine, is a cornerstone molecule in the field of asymmetric synthesis and stereochemistry. Its utility is primarily derived from its defined stereocenter, which enables it to serve as a highly effective chiral resolving agent for racemic acids and as a versatile chiral building block for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of its structural features, physicochemical properties, validated synthetic protocols, and core applications, with a focus on the mechanistic principles that underpin its function. It is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this reagent.

Structural Elucidation and Physicochemical Properties

The functionality of (S)-(-)-N-Benzyl-1-phenylethanamine is intrinsically linked to its three-dimensional structure. The nomenclature itself provides a precise description of the molecule:

-

1-Phenylethanamine: This forms the backbone of the molecule, consisting of an ethylamine chain with a phenyl group attached to the first carbon. This carbon is also the stereocenter.

-

(S)-: This prefix denotes the absolute configuration of the chiral center according to the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents on the chiral carbon is: 1. The amino group (-NH-), 2. The phenyl group (-C₆H₅), 3. The methyl group (-CH₃), and 4. The hydrogen atom (-H). With the lowest priority group (H) pointing away, the sequence from highest to lowest priority traces a counter-clockwise path, defining it as (S).

-

(-)-: This indicates that the compound is levorotatory, meaning it rotates the plane of plane-polarized light to the left (counter-clockwise). It is an experimentally determined property and does not have a direct, predictable relationship with the (S) configuration.

-

N-Benzyl: A benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom of the amine, making it a secondary amine.

The presence of the benzyl group significantly enhances its efficacy as a resolving agent compared to its primary amine precursor, (S)-1-phenylethylamine, by promoting stronger crystal lattice interactions through π-π stacking.[1]

Chemical Structure:

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.[2][3][4][5]

| Property | Value |

| CAS Number | 17480-69-2[6][7] |

| Molecular Formula | C₁₅H₁₇N[3] |

| Molecular Weight | 211.30 g/mol [3][4] |

| Appearance | Colorless to light yellow clear liquid[5] |

| Density | 1.01 g/mL at 25 °C[2][4] |

| Boiling Point | ~171 °C at 15 mmHg[2][4] |

| Refractive Index | n20/D 1.563[2][4] |

| Specific Rotation [α] | -38.0° to -41.0° (neat)[4] |

| Solubility | Soluble in chloroform, methanol, DMSO[5] |

Synthesis of (S)-(-)-N-Benzyl-1-phenylethanamine

The most common and efficient method for synthesizing N-benzyl-1-phenylethylamine is through the reductive amination of a primary amine with an aldehyde.[8][9] This two-step, one-pot process involves the initial formation of an imine, which is then reduced to the target secondary amine. To ensure the stereochemical integrity of the product, a chiral starting material, (S)-(-)-1-phenylethylamine, is used.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the (R)-enantiomer.[10]

Materials:

-

(S)-(-)-1-Phenylethylamine (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Toluene

-

Anhydrous Methanol

-

Sodium borohydride (NaBH₄) (1.05 eq)

-

Deionized Water

-

Toluene or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dean-Stark apparatus, round-bottom flask, condenser, magnetic stirrer, ice bath.

Procedure:

-

Imine Formation:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add (S)-(-)-1-phenylethylamine (1.0 eq) and toluene.

-

Add benzaldehyde (1.05 eq) to the solution.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap via azeotropic distillation.

-

Monitor the reaction by TLC or GC until the starting amine is consumed (typically 2-4 hours).

-

Once complete, allow the reaction to cool to room temperature and remove the toluene under reduced pressure. The resulting residue is the crude imine.

-

-

Reduction:

-

Dissolve the crude imine in anhydrous methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.05 eq) in small portions to control the exothermic reaction and prevent excessive foaming.

-

Stir the mixture at 0 °C for an additional 2-3 hours. Monitor the disappearance of the imine by TLC.

-

-

Work-up and Purification:

-

Once the reduction is complete, carefully quench the reaction by slowly adding deionized water.

-

Remove the methanol under reduced pressure.

-

Partition the remaining residue between water and an organic solvent like toluene or ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Further purification can be achieved by vacuum distillation if necessary. The final product should be characterized by ¹H NMR and its optical rotation measured to confirm purity and stereochemical integrity.

-

Application as a Chiral Resolving Agent

The primary industrial and laboratory application of (S)-(-)-N-Benzyl-1-phenylethanamine is the resolution of racemic carboxylic acids.[1][11] Resolution is a technique to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components.

Mechanism of Resolution:

The process relies on the reaction between the chiral amine (a base) and the racemic acid. This acid-base reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization.

-

Salt Formation: The (S)-amine reacts with the (R/S)-acid to form two salts: [(S)-amine·(R)-acid] and [(S)-amine·(S)-acid].

-

Differential Solubility: These two diastereomeric salts will have different solubilities in a given solvent. Typically, one salt is significantly less soluble than the other.

-

Fractional Crystallization: By carefully choosing a solvent and controlling the temperature, the less soluble diastereomeric salt will selectively precipitate out of the solution.[1]

-

Separation & Liberation: The precipitated salt is isolated by filtration. The purified acid enantiomer is then recovered (liberated) by treating the salt with a strong acid (like HCl) to protonate the amine, making it water-soluble, and allowing the desired acid enantiomer to be extracted into an organic solvent. The resolving agent can also be recovered from the aqueous layer by basification and extraction.

Chiral Resolution Workflow Diagram

Caption: Mechanism of chiral resolution using a chiral amine.

Spectroscopic Characterization

Confirmation of the structure is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is characteristic. Key signals include multiplets in the aromatic region (~7.20-7.40 ppm) corresponding to the ten protons of the two phenyl groups, a quartet for the methine proton (-CH) on the chiral center, a singlet for the benzylic protons (-CH₂-), and a doublet for the methyl group (-CH₃) protons.[12]

-

IR Spectroscopy: The infrared spectrum will show a characteristic N-H stretch for the secondary amine around 3300-3500 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹. Strong absorptions corresponding to aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 211. A prominent base peak is often observed at m/z = 91, corresponding to the stable benzyl cation [C₇H₇]⁺. Another significant fragment is often seen at m/z = 196, corresponding to the loss of a methyl group.[12]

Safety and Handling

(S)-(-)-N-Benzyl-1-phenylethanamine is a hazardous chemical and must be handled with appropriate precautions.[3][6]

-

Hazards: It is classified as harmful if swallowed and causes severe skin burns and serious eye damage.[3][6] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[6][7]

Conclusion

(S)-(-)-N-Benzyl-1-phenylethanamine is a powerful and indispensable tool in stereochemistry. Its well-defined chiral structure, combined with the steric and electronic properties of its benzyl and phenyl groups, makes it an exemplary agent for the separation of enantiomers. A thorough understanding of its synthesis, properties, and the mechanisms behind its applications is crucial for its effective and safe use in research and development, particularly in the synthesis of single-enantiomer active pharmaceutical ingredients.

References

- ChemBK. (n.d.). (1R)-N-benzyl-1-phenylethanamine - Physico-chemical Properties.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268085, (S)-(-)-N-Benzyl-1-phenylethylamine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519427, N-benzyl-1-phenylethylamine.

- The Hive. (n.d.). Reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse.

- National Institute of Standards and Technology. (n.d.). Benzenemethanamine, N-phenyl-. In NIST Chemistry WebBook.

- LookChem. (n.d.). (R)-(+)-N-Benzyl-1-phenylethylamine.

- Chem-Impex. (n.d.). (R)-(+)-N-Benzyl-1-phenylethylamine.

- Nikolova, Y., & Danalev, D. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4933.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. (S)-(-)-N-Benzyl-1-phenylethylamine | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-N-苄基-α-甲基苄胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. (S)-(-)-N-Benzyl-1-phenylethylamine - Safety Data Sheet [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (R)-(+)-N-Benzyl-1-phenylethylamine synthesis - chemicalbook [chemicalbook.com]

- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (S)-(-)-N-Benzyl-1-phenylethylamine(17480-69-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to N-Benzyl-1-phenylethanamine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Benzyl-1-phenylethanamine, a chiral amine with significant applications in pharmaceutical and chemical synthesis. The document details its fundamental molecular and physical properties, offers insights into its synthetic routes, and explores its role as a critical intermediate in the development of biologically active molecules.

Core Molecular Profile

This compound is a secondary amine characterized by the presence of both a benzyl group and a 1-phenylethyl group attached to a nitrogen atom. Its chemical identity is defined by a specific molecular formula and weight, which are foundational to its stoichiometry in chemical reactions.

The molecular formula for this compound is C15H17N [1][2][3]. This composition gives it a calculated molecular weight of approximately 211.30 g/mol [1][2].

Structural Representation

The connectivity of the atoms in this compound is depicted in the following structural diagram.

Caption: Chemical structure of this compound.

Physicochemical and Chiral Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that this compound is chiral and exists as two enantiomers, (R) and (S), which have distinct optical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C15H17N | [1][2][3] |

| Molecular Weight | 211.30 g/mol | [1][2] |

| CAS Number (racemic) | 3193-62-2 | [1] |

| CAS Number (R)-enantiomer | 38235-77-7 | [3][4] |

| CAS Number (S)-enantiomer | 17480-69-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.01 g/mL at 25 °C (lit.) | [3] |

| Boiling Point | 171 °C at 15 mmHg (lit.) | [4] |

| Refractive Index | n20/D 1.564 (lit.) | [4] |

| Optical Rotation (R)-enantiomer | [α]20/D +38 to +41°, neat | [3] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through reductive amination. This common and efficient method involves the reaction of 1-phenylethylamine with benzaldehyde to form a Schiff base intermediate, which is then reduced to the final secondary amine product.

General Reductive Amination Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

The following is a representative protocol for the laboratory-scale synthesis of racemic this compound.

Materials:

-

1-Phenylethylamine

-

Benzaldehyde

-

Methanol

-

Sodium Borohydride

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Research and Drug Development

This compound, particularly its chiral enantiomers, serves as a valuable building block in asymmetric synthesis. Its utility is prominent in the pharmaceutical industry for the creation of enantiomerically pure compounds, which is critical for developing safe and effective drugs.

Chiral Auxiliary and Intermediate

The (R) and (S)-enantiomers of this compound are employed as chiral auxiliaries to control the stereochemistry of chemical reactions. They are also key intermediates in the synthesis of various pharmaceuticals, including those targeting neurological disorders[3].

Synthesis of Biologically Active Molecules

This compound is a precursor in the synthesis of more complex molecules with specific biological activities. For instance, it has been used in the preparation of intermediates for αvβ3 integrin antagonists and conformationally restricted piperidine-based analogs of deoxynegamycin[4].

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifies the presence of characteristic functional groups, such as the N-H bond.

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (ee) of chiral samples.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

- PubChem. N-benzyl-1-phenylethylamine.

- PubChem. (S)-(-)-N-Benzyl-1-phenylethylamine.

Sources

An In-depth Technical Guide to the Solubility of N-Benzyl-1-phenylethanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Benzyl-1-phenylethanamine, a chiral secondary amine of significant interest in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecular properties influencing its solubility, offers qualitative solubility data in a range of common organic solvents, and presents a detailed, field-proven protocol for the experimental determination of its solubility. By integrating theoretical principles with practical guidance, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a versatile chiral building block utilized in the asymmetric synthesis of a variety of bioactive molecules.[1] Its efficacy as a synthetic intermediate is profoundly dependent on its solubility in organic solvents, which governs reaction kinetics, diastereoselectivity, and the ease of product isolation and purification. A thorough understanding of its solubility profile is therefore not merely academic but a critical parameter for process development and scale-up in both research and industrial settings. This guide aims to provide a foundational understanding of the factors dictating the solubility of this compound and to equip the reader with the practical knowledge to assess its solubility in various solvent systems.

Physicochemical Properties of this compound: A Molecular Perspective on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of structural features that dictate its interactions with different solvent environments.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N | [2][3] |

| Molecular Weight | 211.30 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | ~171 °C at 15 mmHg | [5] |

| Density | ~1.01 g/mL at 25 °C | [1] |

| Structure | A secondary amine with a benzyl group and a 1-phenylethyl group attached to the nitrogen atom. Contains a chiral center at the benzylic carbon of the 1-phenylethyl group. | [2][3] |

| Hydrogen Bond Donor | Yes (one N-H bond) | [2] |

| Hydrogen Bond Acceptor | Yes (lone pair on nitrogen) | [2] |

The presence of two bulky, nonpolar phenyl rings contributes significantly to the molecule's lipophilic character, favoring solubility in nonpolar organic solvents. Conversely, the secondary amine group introduces polarity and the capacity for hydrogen bonding, allowing for interactions with polar solvents. The interplay of these opposing characteristics is central to understanding its solubility across a spectrum of solvents.

Predicting and Understanding Solubility: The interplay of Intermolecular Forces

The principle of "like dissolves like" provides a fundamental framework for predicting solubility. This principle is based on the idea that a solute will dissolve in a solvent that has similar intermolecular forces.

Caption: Intermolecular forces governing the solubility of this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound is expected to be soluble in these solvents due to the potential for hydrogen bonding between the solvent's hydroxyl group and the amine's nitrogen (as an acceptor) and N-H group (as a donor). Qualitative data confirms it is soluble in ethanol and slightly soluble in methanol.[6] The bulky nonpolar groups may limit very high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have a dipole moment but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. The solubility of this compound in these solvents will be influenced by dipole-dipole interactions and hydrogen bonding with the solvent as an acceptor. Given its moderate polarity, good solubility is anticipated.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The two phenyl rings in this compound provide significant nonpolar surface area, leading to strong van der Waals interactions with nonpolar solvents. Therefore, it is expected to exhibit good solubility in aromatic solvents like toluene and moderate solubility in aliphatic hydrocarbons like hexane.

-

Ethers (e.g., Diethyl Ether): Ethers are weakly polar and can act as hydrogen bond acceptors. The solubility will be a balance between the favorable interactions of the nonpolar regions and the weaker polar interactions. Qualitative data indicates solubility in ether.

Qualitative Solubility of this compound

While precise quantitative solubility data is not widely published, qualitative assessments from various sources provide valuable insights.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Observed Solubility |

| Methanol | Polar Protic | Soluble | Slightly Soluble[6] |

| Ethanol | Polar Protic | Soluble | Soluble |

| Isopropanol | Polar Protic | Soluble | Likely Soluble |

| Acetone | Polar Aprotic | Soluble | Likely Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble | Likely Soluble |

| Dichloromethane | Polar Aprotic | Soluble | Likely Soluble |

| Chloroform | Polar Aprotic | Soluble | Soluble[6] |

| Toluene | Nonpolar (Aromatic) | Soluble | Likely Soluble |

| Hexane | Nonpolar (Aliphatic) | Moderately Soluble | Likely Moderately Soluble |

| Diethyl Ether | Weakly Polar | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Slightly Soluble[6] |

| Water | Polar Protic | Sparingly Soluble | Limited Solubility |

Note: "Likely Soluble" or "Likely Moderately Soluble" are predictions based on chemical principles where explicit data was not found.

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is based on the widely accepted shake-flask technique.[7]

Caption: Experimental workflow for determining the solubility of this compound.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial. It is critical that the temperature remains constant during this step.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid aspirating any solid particles, immediately pass the solution through a syringe filter into a clean, tared vial.

-

Quantification:

-